Introduction: The Significance of the 2-Aminopyridine Scaffold
Introduction: The Significance of the 2-Aminopyridine Scaffold
An In-Depth Technical Guide to 2-Aminopyridine-3-thiol: Core Properties and Applications
This guide provides a comprehensive technical overview of 2-aminopyridine-3-thiol, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles and supported by scientific literature.
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of biologically active molecules.[1][2] Its prevalence in drug discovery is attributed to its ability to form key hydrogen bonding interactions with biological targets, its rigid structure which can orient substituents in a defined space, and its synthetic tractability.[3][4] 2-Aminopyridine-3-thiol, which incorporates a reactive thiol group, further expands the synthetic and functional possibilities of this important pharmacophore. The presence of the thiol group introduces a potent nucleophile and a site for coordination with metal ions, making it a valuable building block for novel therapeutics and functional materials.[3]
Physicochemical Properties
A summary of the core physicochemical properties of 2-aminopyridine-3-thiol is presented below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂S | [5] |
| Molecular Weight | 126.18 g/mol | [5] |
| CAS Number | 110402-20-5 | [5] |
| Appearance | Not specified, likely a solid | - |
| Melting Point | 158-162 °C | ChemicalBook |
| Boiling Point (Predicted) | 258.9 ± 20.0 °C | ChemicalBook |
| Density (Predicted) | 1.293 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 3.26 ± 0.48 | ChemicalBook |
| IUPAC Name | 2-aminopyridine-3-thiol | [5] |
| InChI | InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) | [5] |
| SMILES | C1=CC(=C(N=C1)N)S | [5] |
Synthesis and Elucidation
Conceptual Synthetic Protocol:
A potential synthesis could start from 2-amino-3-bromopyridine. The thiol group can be introduced via a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.
Step 1: Nucleophilic Substitution with Thiourea
-
To a solution of 2-amino-3-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add thiourea (1.1 equivalents).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC). The reaction proceeds via the formation of an isothiouronium salt intermediate.
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Hydrolysis of the Isothiouronium Salt
-
To the cooled reaction mixture containing the isothiouronium salt, add an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux for a few hours to facilitate the hydrolysis of the intermediate to the desired thiol.
-
After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
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Caption: Conceptual synthesis of 2-aminopyridine-3-thiol.
Chemical Reactivity and Tautomerism
The chemical reactivity of 2-aminopyridine-3-thiol is dictated by the interplay of the pyridine ring and its two functional groups: the amino group and the thiol group. A crucial aspect of its chemistry is the existence of tautomeric forms.
Tautomeric Equilibria
2-Aminopyridine-3-thiol can exist in four tautomeric forms due to both amino-imino and thiol-thione tautomerism. The equilibrium between these forms is influenced by factors such as solvent polarity and pH.[9][10][11][12]
-
Amino-thiol form: The canonical structure.
-
Imino-thiol form: Resulting from a proton shift from the amino group to the ring nitrogen.
-
Amino-thione form: Resulting from a proton shift from the thiol group to the ring nitrogen.
-
Imino-thione form: Resulting from proton shifts from both the amino and thiol groups.
Computational studies on related 2-aminopyridines suggest that the amino form is generally more stable than the imino form.[9][11][12] For mercaptopyridines, the thione tautomer is often favored, especially in polar solvents.[10]
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Caption: Tautomeric equilibria of 2-aminopyridine-3-thiol.
Reactivity with Electrophiles and Nucleophiles
-
Nucleophilic Character: The thiol group is a strong nucleophile, especially in its deprotonated thiolate form (RS⁻).[13][14][15] It is expected to react readily with a variety of electrophiles, such as alkyl halides, acyl halides, and Michael acceptors. The amino group is also nucleophilic and can undergo reactions like acylation and alkylation.
-
Electrophilic Character: The pyridine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution, although this is generally less facile than in pyridinium salts.
Spectroscopic Characterization
While specific spectra for 2-aminopyridine-3-thiol are not available in the search results, we can predict its key spectroscopic features based on data for 2-aminopyridine and related derivatives.[16][17][18][19][20][21][22][23][24][25][26][27][28][29]
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (δ 6.5-8.0 ppm).- Broad singlet for the amino protons (NH₂) (variable chemical shift).- Singlet for the thiol proton (SH) (variable chemical shift). |
| ¹³C NMR | - Aromatic carbons of the pyridine ring (δ 110-160 ppm).- The carbon bearing the amino group will be significantly shielded.- The carbon bearing the thiol group will also show a characteristic chemical shift. |
| IR Spectroscopy | - N-H stretching of the amino group (3300-3500 cm⁻¹).- S-H stretching of the thiol group (around 2550 cm⁻¹).- C=N and C=C stretching of the pyridine ring (1400-1600 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 126. |
Applications in Drug Discovery and Materials Science
The 2-aminopyridine scaffold is a well-established pharmacophore in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][30] The introduction of a thiol group at the 3-position of 2-aminopyridine opens up new avenues for drug design and development.
-
Novel Drug Scaffolds: The thiol group can be used as a handle for further synthetic modifications, allowing for the creation of diverse libraries of compounds for high-throughput screening.
-
Covalent Inhibitors: The nucleophilic thiol can be designed to form covalent bonds with specific residues (e.g., cysteine) in target proteins, leading to potent and irreversible inhibition.
-
Metal-Based Therapeutics: The amino and thiol groups can act as bidentate ligands to chelate metal ions. Metal complexes of aminopyridine derivatives have shown promising biological activities.[3]
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Caption: 2-Aminopyridine-3-thiol as a core scaffold in drug design.
Safety and Handling
| Hazard Category | Description and Precautions |
| Acute Toxicity | Potentially toxic if swallowed or in contact with skin.[31][34] |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[31][34] |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[31][34] |
| Respiratory Irritation | May cause respiratory irritation.[31] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[32][34]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[31][32]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[32]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up and place in a suitable container for disposal.[33]
Conclusion
2-Aminopyridine-3-thiol is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique combination of a privileged 2-aminopyridine scaffold and a reactive thiol group makes it an attractive starting material for the synthesis of novel compounds with diverse biological activities. While further research is needed to fully elucidate its properties and applications, the foundational chemical principles and the extensive literature on related compounds provide a strong basis for its exploration in drug discovery and development.
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